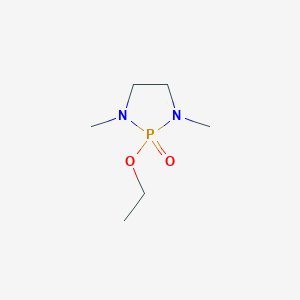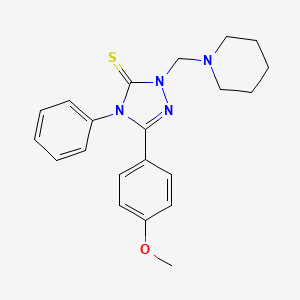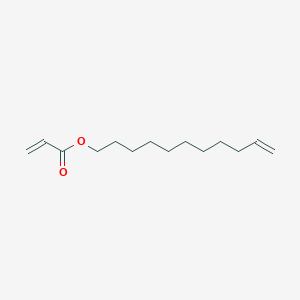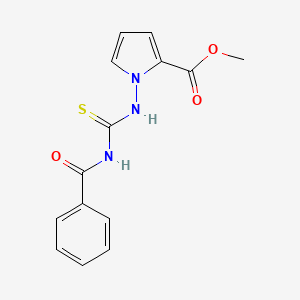![molecular formula C14H11FN2O5S2 B13351542 Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]- CAS No. 30880-77-4](/img/structure/B13351542.png)
Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11FN2O5S2 and a molecular weight of 370.38 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group, a nitrophenyl thioether, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrothiophenol with chloroacetyl chloride to form 2-(4-nitrophenylthio)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic and research purposes .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The presence of the sulfonyl fluoride group in 4-(2-((4-Nitrophenyl)thio)acetamido)benzene-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, providing unique opportunities for covalent modification of biomolecules. This reactivity is not as pronounced in the corresponding sulfonyl chloride or bromide derivatives, highlighting the distinct chemical behavior of the sulfonyl fluoride group.
Properties
CAS No. |
30880-77-4 |
|---|---|
Molecular Formula |
C14H11FN2O5S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[2-(4-nitrophenyl)sulfanylacetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O5S2/c15-24(21,22)13-7-1-10(2-8-13)16-14(18)9-23-12-5-3-11(4-6-12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
HFKDFHUQBQAXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)





![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)

![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)

![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)


